molecular formula C7H5N5O8 B14420307 3-Methyl-2,4,5,6-tetranitroaniline CAS No. 84432-56-4

3-Methyl-2,4,5,6-tetranitroaniline

Cat. No.: B14420307
CAS No.: 84432-56-4
M. Wt: 287.14 g/mol
InChI Key: RSMOXMUJSCTSGN-UHFFFAOYSA-N
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Description

3-Methyl-2,4,5,6-tetranitroaniline is a nitroaromatic compound known for its explosive properties It is structurally characterized by a benzene ring substituted with a methyl group and four nitro groups at positions 2, 4, 5, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,4,5,6-tetranitroaniline typically involves the nitration of 3-methylaniline. The process includes the following steps:

    Nitration of 3-Methylaniline: This step involves treating 3-methylaniline with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to introduce nitro groups at the desired positions on the benzene ring.

    Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Nitration: Using industrial nitration reactors to handle large volumes of reactants and control the reaction conditions precisely.

    Continuous Purification: Implementing continuous purification techniques such as distillation or crystallization to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4,5,6-tetranitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other substituents.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Major Products

    Reduction Products: The reduction of this compound typically yields 3-methyl-2,4,5,6-tetraaminoaniline.

    Substitution Products: Depending on the substituent introduced, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

3-Methyl-2,4,5,6-tetranitroaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitroaniline:

Uniqueness

3-Methyl-2,4,5,6-tetranitroaniline is unique due to the presence of the methyl group, which can influence its reactivity and physical properties compared to other nitroaromatic compounds

Properties

84432-56-4

Molecular Formula

C7H5N5O8

Molecular Weight

287.14 g/mol

IUPAC Name

3-methyl-2,4,5,6-tetranitroaniline

InChI

InChI=1S/C7H5N5O8/c1-2-4(9(13)14)3(8)6(11(17)18)7(12(19)20)5(2)10(15)16/h8H2,1H3

InChI Key

RSMOXMUJSCTSGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

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